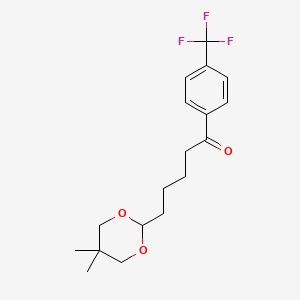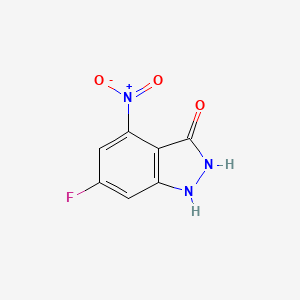
Methyl-3-Formyl-1H-Indazol-7-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formyl-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Methyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Wirkmechanismus
Target of Action
Methyl 3-formyl-1H-indazole-7-carboxylate is a derivative of indazole . Indazoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives, in general, have been found to inhibit, regulate, and/or modulate various kinases, playing a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, influencing cell biology .
Pharmacokinetics
The compound’s molecular weight is 20418, and it has a LogP value of 102 , which may influence its bioavailability.
Result of Action
Indazole derivatives, in general, have been found to exhibit various biologically vital properties .
Action Environment
It is recommended to store the compound in an inert atmosphere at 2-8°c .
Biochemische Analyse
Biochemical Properties
Methyl 3-formyl-1H-indazole-7-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various cellular processes. Additionally, Methyl 3-formyl-1H-indazole-7-carboxylate can bind to specific receptors on the cell surface, influencing signal transduction pathways .
Cellular Effects
Methyl 3-formyl-1H-indazole-7-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. This compound can also affect the expression of genes involved in cell growth and survival, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-formyl-1H-indazole-7-carboxylate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, Methyl 3-formyl-1H-indazole-7-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-formyl-1H-indazole-7-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Methyl 3-formyl-1H-indazole-7-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 3-formyl-1H-indazole-7-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Methyl 3-formyl-1H-indazole-7-carboxylate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances. The compound can also interact with cofactors like NADPH, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of Methyl 3-formyl-1H-indazole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
Methyl 3-formyl-1H-indazole-7-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been shown to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it can interact with various signaling proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization and esterification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The formyl group in Methyl 3-formyl-1H-indazole-7-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted indazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Methyl 1H-indazole-3-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
3-Formylindole: Similar formyl group but different ring structure, leading to distinct chemical behavior.
Uniqueness: Methyl 3-formyl-1H-indazole-7-carboxylate is unique due to the presence of both the formyl and ester groups, which provide versatile reactivity for various synthetic applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in medicinal chemistry and organic synthesis .
Eigenschaften
IUPAC Name |
methyl 3-formyl-2H-indazole-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVQYHYAQLCDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














